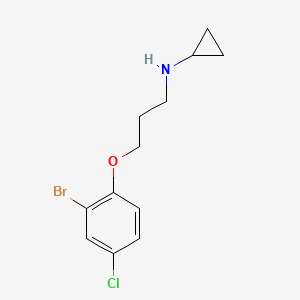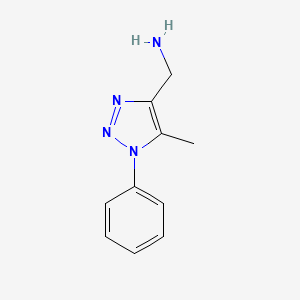![molecular formula C16H14ClNO2 B1415065 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile CAS No. 1036470-23-1](/img/structure/B1415065.png)
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile
Descripción general
Descripción
“3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile” is a chemical compound that is widely used in scientific experiments as a building block for designing and synthesizing various organic compounds. It has a molecular weight of 287.75 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14ClNO2/c1-19-16-8-12(9-17)5-6-15(16)20-11-14-4-2-3-13(7-14)10-18/h2-8H,9,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.74 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Local Anesthetics
- Oelschläger et al. (1977) reported a novel synthesis pathway for fomocaine, a topical local anesthetic. This synthesis involves starting from 4-phenoxy-methyl-benzonitrile, which relates to 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile in its chemical structure and synthesis process. The new synthesis method offers advantages such as avoiding the C-chloromethylation process, which can produce undesirable by-products (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).
Mechanism of Cyano Group Formation
- Vorob’ev and Sembaev (2005) explored the conversion of benzonitriles, including those substituted with chloromethyl and methoxymethyl groups, into corresponding substituted benzonitriles under oxidative ammonolysis. Their study helps in understanding the chemical mechanisms involving compounds like 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile (Vorob’ev & Sembaev, 2005).
Photocycloaddition Reactions
- Al-Jalal (1990) studied the photocycloaddition reactions of phenol to substituted benzonitriles, including methoxy-substituted compounds. This research is relevant for understanding the photochemical behavior of similar compounds, including 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile (Al-Jalal, 1990).
Antimicrobial Activity
- Nakazumi et al. (1984) conducted a study on thioflavones, which involved chloromethylation reactions similar to those in the synthesis of compounds like 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile. Their research indicated significant antimicrobial activity, which could be relevant for understanding the biological activity of related compounds (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Novel Heterocyclic Systems
- Yahodkina-Yakovenko, Bol’but, and Vovk (2018) worked on the synthesis of novel heterocyclic systems using compounds derived from chloromethyl and methoxymethyl groups. This research contributes to the broader understanding of the potential of compounds like 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile in synthesizing new heterocyclic compounds (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Biotransformation by Soil Bacteria
- Dadd et al. (2001) investigated the biotransformation of cyanomethyl benzonitrile compounds by the soil bacterium Rhodococcus rhodochrous. Their findings on the conversion of these compounds to various products contribute to the understanding of the environmental fate and biodegradation pathways of similar compounds, including 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).
Propiedades
IUPAC Name |
3-[[4-(chloromethyl)-2-methoxyphenoxy]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-19-16-8-12(9-17)5-6-15(16)20-11-14-4-2-3-13(7-14)10-18/h2-8H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUAWCTMRHOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)OCC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)

![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)




![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)




![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)